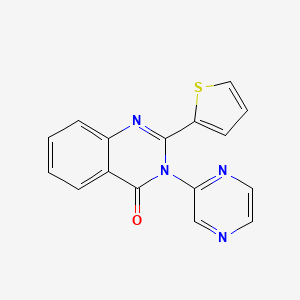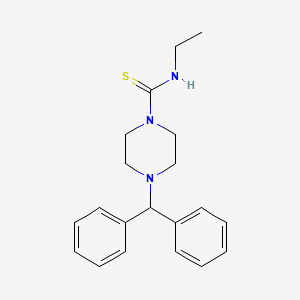
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one, also known as DNCB, is a chemical compound that has been used in scientific research for several decades. DNCB is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. DNCB is known for its ability to induce an immune response in animals and humans, making it a valuable tool in immunology research.
作用机制
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one works by covalently binding to proteins in the skin, which triggers an immune response. Specifically, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one binds to lysine residues in proteins, which then leads to the activation of T cells and the production of cytokines. This immune response can then be studied in order to better understand the mechanisms of the immune system.
Biochemical and Physiological Effects:
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as interleukin-2 and interferon-gamma in T cells. 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has also been shown to cause oxidative stress in cells, which can lead to DNA damage and cell death. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been shown to have anti-inflammatory effects in some studies.
实验室实验的优点和局限性
One of the main advantages of using 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one in lab experiments is its ability to induce a strong immune response. This makes it a valuable tool for studying the mechanisms of the immune system. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one is relatively inexpensive and easy to synthesize, which makes it accessible to many researchers.
However, there are also some limitations to using 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one can be irritating to the skin and eyes, which can make it difficult to work with in the lab.
未来方向
There are many potential future directions for research on 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one. One area of interest is in the development of new therapies for autoimmune diseases. 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been shown to induce a regulatory T cell response in some studies, which could potentially be used to treat autoimmune diseases by suppressing the immune response. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one could be used in the development of new vaccines or immunotherapies by inducing a strong immune response.
Another potential direction for research is in the development of new methods for synthesizing 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one. While the current synthesis method is well-established, there may be more efficient or environmentally-friendly methods that could be developed.
Conclusion:
In conclusion, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one, or 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one, is a valuable tool in immunology research. Its ability to induce a strong immune response has made it a valuable tool for studying the mechanisms of the immune system. While there are some limitations to using 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one in lab experiments, there are also many potential future directions for research on this compound.
合成方法
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one can be synthesized by reacting 2,4-dinitrochlorobenzene with cyclohexanone in the presence of a base such as sodium hydroxide. The resulting product is then treated with 1-naphthylamine to yield 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one. This synthesis method has been used for many years and is well-established in the scientific community.
科学研究应用
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been used extensively in immunology research as a tool to study the immune response. It is commonly used to induce contact hypersensitivity in animals, which can then be used to study the mechanisms of the immune response. 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has also been used in studies of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
5,5-dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-18(2)11-14(10-15(20)12-18)19-17-9-5-7-13-6-3-4-8-16(13)17/h3-10,19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYMYGQWWCCFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)
![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)


![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)




![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)

![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)